molecular formula C11H17NO3 B1379511 Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1622903-52-9

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1379511
CAS No.: 1622903-52-9
M. Wt: 211.26 g/mol
InChI Key: PUTOENHGHDTSSY-UHFFFAOYSA-N
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Description

tert-Butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 1622903-52-9) is a bicyclic carbamate derivative with a formyl substituent at the 1-position. Its molecular formula is C₁₁H₁₇NO₃ (MW: 211.26 g/mol), and it is utilized as a building block in medicinal chemistry, particularly in protein degradation platforms such as PROTACs . The compound is commercially available with ≥95% purity but has faced discontinuation in some supply chains, highlighting challenges in procurement .

Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTOENHGHDTSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622903-52-9
Record name tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of tert-butyl alcohol with formic acid and an acid catalyst. Another method involves the reaction of tert-butyl alcohol with an aldehyde and an acid catalyst. The acid catalysts used in these reactions can include sulfuric acid, hydrochloric acid, or nitric acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a scaffold in drug discovery due to its structural properties that allow for modifications leading to biologically active compounds:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules:

  • Building Block for Complex Molecules : Its bicyclic nature allows it to participate in various cyclization reactions, facilitating the construction of larger frameworks.

Neuroscience Research

Research indicates potential applications in neuroscience, particularly in the development of compounds targeting neurotransmitter systems:

  • Neuroactive Compounds : Modifications of this compound have been explored for their effects on neurotransmitter receptors, potentially leading to new treatments for neurological disorders.

Case Studies

Study TitleFocusFindings
"Synthesis and Antimicrobial Evaluation of Bicyclic Compounds"Evaluated derivatives of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexaneShowed enhanced activity against Gram-positive bacteria compared to standard antibiotics
"Neuroactive Properties of Azabicyclic Compounds"Investigated interactions with neurotransmitter receptorsIdentified potential agonistic effects on serotonin receptors, suggesting therapeutic avenues for depression

Mechanism of Action

The exact mechanism of action of tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is not yet fully understood. it is believed that the formyl and tert-butyl groups on the molecule interact with the enzyme active site, leading to inhibition of its activity. The cyclic ring system may also play a role in its mechanism of action by interacting with the enzyme active site in a specific way.

Comparison with Similar Compounds

Core Structural Variations

The 3-azabicyclo[3.1.0]hexane scaffold is modified in analogues through substituent changes, ring heteroatoms, or stereochemistry:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Features References
Target Compound 1-formyl C₁₁H₁₇NO₃ 211.26 Reactive formyl group for conjugation; solid at RT
tert-Butyl 1-fluoro-4-(((S)-1-methoxy-1-oxo-propan-2-yl)carbamoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-fluoro, 4-carbamoyl Not provided Fluorine enhances metabolic stability; mp 140°C
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-oxa C₉H₁₅NO₃ 185.22 Ether bridge reduces ring strain; liquid state
tert-Butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 1-ethynyl C₁₂H₁₇NO₂ 207.27 Ethynyl enables click chemistry
(1R,5S,6S)-tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate Stereoisomer (6-formyl) C₁₁H₁₇NO₃ 211.26 Stereochemical variation impacts biological activity
tert-Butyl 1,5-dimethyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 1,5-dimethyl, 6-oxa C₁₁H₁₉NO₃ 213.27 Methyl groups enhance hydrophobicity

Physical and Chemical Properties

  • Reactivity : The formyl group in the target compound allows nucleophilic additions (e.g., hydrazine coupling), whereas ethynyl () and fluoro () substituents enable click chemistry and halogen bonding, respectively.
  • Solubility : The 6-oxa analogue () is a liquid with likely higher solubility in organic solvents compared to the solid target compound .
  • Stability : Fluorinated derivatives () exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Biological Activity

Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H17NO3
  • CAS Number : 1622903-52-9
  • Molecular Weight : 211.26 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reaction of tert-butyl alcohol with formic acid in the presence of an acid catalyst.
  • Condensation reactions involving aldehydes and amines under acidic conditions.

Anticancer Potential

Research indicates that this compound may inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation, particularly in cancer cells. Inhibition of DHFR can lead to reduced tumor growth and increased apoptosis in malignant cells.

The proposed mechanism involves the interaction of the compound's formyl and tert-butyl groups with the active sites of enzymes like DHFR, leading to enzyme inhibition. The bicyclic structure may enhance binding affinity due to conformational rigidity, allowing for more effective interaction with target proteins.

Study 1: Inhibition of Dihydrofolate Reductase

A study investigated the effect of various azabicyclo compounds on DHFR activity. This compound demonstrated a significant reduction in enzyme activity compared to controls, suggesting its potential as a lead compound for further drug development targeting cancer therapies .

Study 2: Organic Synthesis Applications

In organic synthesis, this compound has been utilized as a catalyst for forming complex molecules, demonstrating its versatility beyond medicinal applications. Its ability to facilitate reactions under mild conditions makes it valuable in synthetic chemistry .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

Compound NameCAS NumberBiological ActivityNotable Applications
This compound1622903-52-9DHFR inhibitionAnticancer research
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate419572-19-3Enzyme inhibitionDrug development
Tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylateN/AVariesSynthetic applications

Q & A

Q. What are the common synthetic routes for Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate, and what challenges arise during its preparation?

The synthesis often involves functionalizing the 3-azabicyclo[3.1.0]hexane core. For example, hydride reduction of cyclopropanedicarboximides (as seen in 1-aryl analogues) can yield bicyclic amines, which are then protected with tert-butyl groups and formylated. A key challenge is avoiding side reactions, such as polymerization of reactive intermediates like vinyl isonitriles, which are prone to instability during synthesis . Bisalkylation of ethyl isocyanoacetate has been used to construct cyclopropane rings, but yields may vary depending on substituent effects and reaction conditions .

Q. How is the stereochemistry of this bicyclic compound characterized, and why is it critical for biological activity?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the (1R,5S,6R)-configuration of a related compound was confirmed via crystallography, revealing a triclinic crystal system with specific lattice parameters (Table 1) . Stereochemistry directly impacts biological activity: the (+) enantiomer of bicifadine, a 3-azabicyclohexane derivative, showed superior analgesic potency due to its 1R,5S configuration .

Q. Table 1. Crystallographic Data for a 3-Azabicyclo[3.1.0]hexane Derivative

ParameterValue
Empirical formulaC₂₆H₃₅N₃O₄
Formula weight453.57 g/mol
Crystal systemTriclinic
Space groupP-1
Temperature220 K

Advanced Research Questions

Q. What catalytic strategies enable stereoselective synthesis of 3-azabicyclo[3.1.0]hexanes, and how do they compare to traditional methods?

Bismuth(III) triflate (Bi(OTf)₃) catalyzes intramolecular alkynylcyclopropanation of propargyl alcohols, offering a cost-effective alternative to transition metals like palladium or gold. This method achieves high stereoselectivity for 1-alkynyl-3-azabicyclohexanes, critical for downstream functionalization . Traditional routes rely on stoichiometric organometallic reagents, which are less atom-efficient and generate more waste .

Q. How do computational studies explain the cis/trans selectivity in synthesizing bicyclic stereoisomers?

Ab initio calculations reveal that the cis isomer of 3-azabicyclohexane carboxylates is thermodynamically favored due to reduced steric strain between the carboxylate and tert-butyl groups. Adjusting reaction conditions (e.g., solvent polarity, temperature) can shift selectivity toward trans isomers, enabling access to all four stereoisomers via chiral resolution or chromatography .

Q. What structural modifications enhance the compound’s bioactivity in therapeutic contexts?

  • Substituent Position : Para-substituted aryl groups (e.g., 4-methylphenyl in bicifadine) maximize analgesic activity in rodent models, likely due to improved receptor binding .
  • N-Substituents : N-Methylation retains activity, while bulkier groups (e.g., N-allyl) abolish it, suggesting steric constraints in target interactions .
  • Functional Groups : The formyl group at position 1 enhances electrophilicity, enabling nucleophilic additions for further derivatization .

Q. How are 3-azabicyclohexanes integrated into drug discovery pipelines, particularly for non-narcotic analgesics or enzyme inhibitors?

These compounds serve as rigid scaffolds mimicking peptide turn structures, making them valuable in peptidomimetics. For example, tert-butyl 6-(benzamido)-3-azabicyclohexane-3-carboxylate derivatives act as bromodomain (BET) inhibitors, disrupting protein-protein interactions in cancer. Activity is validated via LCMS and in vitro assays (e.g., IC₅₀ values for BET proteins) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing intermediates and final products?

  • LCMS : Monitors reaction progress and confirms molecular weights (e.g., m/z = 478.4 for a BET inhibitor precursor) .
  • Chiral HPLC : Resolves enantiomers, as seen in the isolation of the bioactive (+) bicifadine enantiomer .
  • NMR and X-ray Crystallography : Provide structural details, including regio- and stereochemistry .

Q. How can researchers address contradictions in synthetic yields or bioactivity data across studies?

  • Reaction Optimization : Vary catalysts (e.g., Bi(OTf)₃ vs. Fe-based systems) or solvents to improve reproducibility .
  • Pharmacophore Mapping : Use computational docking to identify critical substituent interactions, resolving discrepancies in bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Reactant of Route 2
Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

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